molecular formula C13H9FO3 B2617283 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 851398-31-7

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B2617283
CAS No.: 851398-31-7
M. Wt: 232.21
InChI Key: IQDSFOSUBHYSDL-SOFGYWHQSA-N
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Description

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid is a fluorinated furan-based acrylic acid derivative. Its structure comprises a furan ring substituted at the 5-position with a 2-fluorophenyl group and a conjugated propenoic acid moiety at the 2-position. The compound’s (2E)-configuration is critical for maintaining planarity, which influences electronic properties and intermolecular interactions . Synthetically, it is prepared via Knoevenagel condensation of 5-(2-fluorophenyl)furan-2-carbaldehyde with malonic acid, followed by purification to isolate the E-isomer .

Properties

IUPAC Name

(E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSFOSUBHYSDL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Prop-2-enoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an anti-inflammatory agent , with studies suggesting that it can inhibit enzymes involved in inflammatory pathways. Its structural features allow it to modulate signaling pathways related to inflammation and cell proliferation, making it a candidate for developing new anti-inflammatory drugs.

Anticancer Research

Research indicates that derivatives of furan-based compounds, including this one, can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, studies have shown that these compounds can effectively halt the growth of lung cancer (A549) and leukemia (K562) cells, suggesting their potential as anticancer agents.

Case Study Example:

A study by Ruetz et al. demonstrated significant antiproliferative effects of furan derivatives in low micromolar concentrations across different human cancer cell lines. The mechanism involved interaction with key regulatory proteins that govern apoptosis and cell cycle progression.

Antimicrobial Activity

In vitro tests have shown that 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid exhibits a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria. This suggests its potential use as a new antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

Toxicological Profile

While exploring the biological activity, the toxicological profile is crucial. Initial studies suggest that certain fluorinated compounds may pose risks due to potential toxicity at higher concentrations. For instance, exposure to related compounds has resulted in observable malformations in model organisms like zebrafish larvae.

Mechanism of Action

The mechanism of action of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid, emphasizing substituent effects on physicochemical and biological properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-Fluorophenyl C₁₃H₉FO₃ 234.22 Enhanced metabolic stability; planar E-isomer
(2E)-3-[5-(2,4-Difluorophenyl)furan-2-yl]prop-2-enoic acid 2,4-Difluorophenyl C₁₃H₈F₂O₃ 250.20 Increased lipophilicity; improved enzyme binding
(2E)-3-[5-(Trifluoromethylphenyl)furan-2-yl]prop-2-enoic acid 3-Trifluoromethylphenyl C₁₄H₉F₃O₃ 282.22 High electron-withdrawing effect; antiviral potential
3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid 4-Chlorophenyl C₁₃H₉ClO₃ 250.67 Moderate solubility; DNA interaction capability
3-[5-(3-Nitrophenyl)furan-2-yl]propanoic acid 3-Nitrophenyl (saturated chain) C₁₃H₁₁NO₅ 261.23 Reduced conjugation; lower reactivity

Key Observations:

Substituent Effects on Bioactivity: Fluorine atoms at the ortho position (as in the target compound) enhance metabolic stability and dipole interactions compared to para-substituted analogs (e.g., 4-chlorophenyl derivative) . The 2,4-difluorophenyl analog () exhibits higher lipophilicity (logP ~2.8 vs.

Electronic and Steric Modifications: Trifluoromethyl substitution () introduces strong electron-withdrawing effects, which may stabilize negative charges in enzyme-binding pockets. This group also increases molecular weight (~282 g/mol), impacting pharmacokinetics . Nitro groups () reduce conjugation in the propenoic acid chain, diminishing UV absorption and altering reactivity .

Synthetic Accessibility :

  • Analogs with chloro or bromo substituents () are synthesized via Suzuki-Miyaura cross-coupling, enabling modular diversification of the phenyl ring .
  • Ester derivatives (e.g., methyl esters in ) improve solubility for in vitro assays but require hydrolysis for activation .

Biological Relevance: The thiazolidinone-containing analog () demonstrates antiviral activity, suggesting that hybridization with heterocycles could expand therapeutic applications . Amide derivatives () exhibit DNA-binding properties due to polyamine side chains, highlighting the role of the propenoic acid moiety as a linker for functional groups .

Research Findings and Data Trends

  • Solubility: Fluorinated derivatives generally show lower aqueous solubility compared to non-fluorinated analogs (e.g., 3-[5-phenylfuran-2-yl]prop-2-enoic acid), but this is mitigated by esterification or amide formation .
  • Thermodynamic Stability : Density functional theory (DFT) studies () predict that the E-isomer of the target compound is ~3 kcal/mol more stable than the Z-isomer due to reduced steric hindrance .
  • Antimicrobial Activity : Preliminary data () indicate that the 2-fluorophenyl analog exhibits moderate inhibition against E. coli (MIC = 32 µg/mL), outperforming the 3-nitrophenyl derivative (MIC > 128 µg/mL) .

Biological Activity

3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid, also known as (2E)-3-[5-(2-fluorophenyl)-2-furyl]-2-propenoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₃H₉FO₃
  • Molecular Weight : 232.21 g/mol
  • CAS Number : 851398-31-7
  • IUPAC Name : (2E)-3-[5-(2-fluorophenyl)-2-furyl]-2-propenoic acid

Antioxidant Activity

Research indicates that furan derivatives, including this compound, exhibit significant antioxidant properties. The antioxidant activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. A study demonstrated that furan fatty acids possess stronger antioxidant capabilities compared to eicosapentaenoic acid (EPA), suggesting a promising role in therapeutic applications against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies. It was found to downregulate pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This activity makes it a candidate for further investigation in the treatment of inflammatory diseases .

Cytotoxicity and Antitumor Activity

Preliminary studies have reported that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the precise pathways through which this compound exerts its antitumor effects.

Case Studies and Research Findings

StudyFindings
KAKEN Research ProjectIdentified furan fatty acids' anti-inflammatory properties surpassing those of EPA. This study emphasizes the need for further exploration into the biological mechanisms at play .
Dissertation on Type III Secretion SystemCompounds similar to this compound showed inhibition of secretion systems in pathogens, indicating potential antimicrobial properties .
Spectral AnalysisCharacterization studies using NMR and mass spectrometry have confirmed the structural integrity of the compound, supporting its potential for further pharmacological evaluation .

The biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Mechanism : Scavenging free radicals and increasing antioxidant enzyme levels.
  • Anti-inflammatory Pathways : Inhibition of NF-kB signaling and reduction of pro-inflammatory mediators.
  • Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and activation of caspases.

Q & A

Q. What are the standard synthetic routes for 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid, and what intermediates are critical?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of the furan precursor, 5-(2-fluorophenyl)furan-2-carbaldehyde, via Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and a halogenated furan derivative (e.g., 5-bromofuran-2-carbaldehyde) under palladium catalysis .
  • Step 2 : Conversion of the aldehyde to α,β-unsaturated carboxylic acid via Knoevenagel condensation with malonic acid or its derivatives. This step requires careful pH and temperature control (e.g., 80–100°C, acidic conditions) to optimize yield .
  • Key intermediates : 5-(2-Fluorophenyl)furan-2-carbaldehyde and the corresponding prop-2-enoic acid ester. Purity is validated via HPLC (>97% purity criteria, as per reagent standards in ).

Q. How is the structural identity of this compound confirmed experimentally?

  • Spectroscopic methods :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the furan ring (δ 6.3–7.5 ppm for aromatic protons), fluorophenyl group (δ 7.1–7.8 ppm with 3JHF^3J_{H-F} coupling), and α,β-unsaturated carboxylic acid (δ 5.8–6.5 ppm for vinyl protons, δ 170–175 ppm for carbonyl carbon) .
    • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 261.052 for C13 _{13}H9 _{9}FO3 _{3}) .
  • X-ray crystallography : Used to resolve stereochemical ambiguities in the α,β-unsaturated system, if applicable .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) for baseline separation of impurities (e.g., unreacted aldehyde or ester intermediates) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition typically >200°C for similar prop-2-enoic acids ).
  • Storage conditions : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation of the vinyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Variable substituents : Synthesize analogs with modified fluorophenyl (e.g., 3-fluoro, 4-hydroxy) or furan (e.g., methylthio, nitro) groups.
  • Biological assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorogenic substrates (e.g., APF/HPF for ROS detection ).
  • Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to correlate electronic properties (HOMO-LUMO gaps) with activity trends .

Q. What methodologies are suitable for pharmacokinetic profiling of this compound?

  • In vitro ADME :
    • Plasma stability : Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric assays .
  • In vivo studies : Radiolabel the compound (e.g., 18F^{18}\text{F}-isotopologs) for PET imaging to track tissue distribution .

Q. How can synthetic byproducts be characterized, and what strategies mitigate their formation?

  • Byproduct identification : Use LC-HRMS to detect dimerization products (e.g., Diels-Alder adducts from the furan and α,β-unsaturated acid) .
  • Mitigation strategies :
    • Optimize reaction stoichiometry (e.g., excess malonic acid in Knoevenagel step).
    • Introduce radical scavengers (e.g., BHT) to suppress polymerization .

Data Contradictions and Validation

  • Spectral discrepancies : Some studies report downfield shifts for the fluorophenyl group (δ 7.8 ppm ) vs. δ 7.5 ppm in others . Validate via cross-referencing with NIST databases .
  • Yield variability : Reported yields for Knoevenagel condensation range from 60–85% . Re-evaluate solvent systems (e.g., toluene vs. DMF) and catalysts (e.g., piperidine vs. ammonium acetate).

Methodological Recommendations

  • Synthetic protocols : Follow Good Laboratory Practices (GLP) for reagent handling (e.g., 2-fluorophenylacetic acid derivatives in ).
  • Safety : Handle waste containing fluorinated intermediates per EPA guidelines (e.g., separate storage for professional disposal ).

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